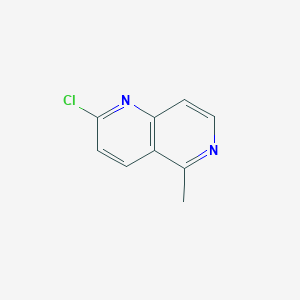

2-Chloro-5-methyl-1,6-naphthyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-methyl-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLQMYQERZRRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391841 | |

| Record name | 2-chloro-5-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140692-93-9 | |

| Record name | 2-chloro-5-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-5-methyl-1,6-naphthyridine from Aminopyridine Precursors: An In-depth Technical Guide

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. These molecules have demonstrated a wide range of therapeutic potential, including roles as inhibitors of HIV integrase, phosphodiesterase 10A (PDE10A), and various kinases.[1] The specific substituent pattern of 2-chloro-5-methyl-1,6-naphthyridine, for instance, makes it a valuable intermediate in the synthesis of novel therapeutic agents, such as potent and selective inhibitors of cAMP PDE III.[2]

This in-depth technical guide provides a comprehensive overview of a robust and well-established synthetic route to 2-chloro-5-methyl-1,6-naphthyridine, commencing from readily available aminopyridine precursors. The narrative will delve into the mechanistic underpinnings of the key transformations, the rationale behind the choice of reagents and reaction conditions, and detailed, field-proven experimental protocols.

Overall Synthetic Workflow

The synthesis of 2-chloro-5-methyl-1,6-naphthyridine from an aminopyridine precursor is most effectively achieved through a two-stage process. The first stage involves the construction of the second ring to form the 5-methyl-1,6-naphthyridin-2(1H)-one intermediate. The second stage is the subsequent chlorination of this intermediate to yield the final product.

Caption: Overall synthetic route to 2-chloro-5-methyl-1,6-naphthyridine.

Part 1: Synthesis of the 5-Methyl-1,6-naphthyridin-2(1H)-one Intermediate

The cornerstone of this synthesis is the construction of the bicyclic naphthyridine skeleton. A highly effective method for this transformation is the Doebner-von Miller reaction, a variation of the classic Skraup quinoline synthesis.[3][4] This reaction facilitates the condensation of an aniline-type compound, in our case a 4-aminopyridine, with an α,β-unsaturated carbonyl compound to form the second ring.

Precursor Selection and Rationale

The selection of the appropriate starting materials is critical for the successful synthesis of the target intermediate.

-

Aminopyridine Precursor: 4-aminopyridine is the logical choice as it provides the pre-formed pyridine ring containing the nitrogen at the 6-position of the final naphthyridine. To achieve the desired 5-methyl substitution, 4-amino-3-methylpyridine would be the ideal starting material. However, for the purpose of illustrating the core ring-forming reaction, we will focus on the reaction with 4-aminopyridine, followed by a discussion on the introduction of the methyl group.

-

α,β-Unsaturated Carbonyl Compound: To form the second ring with the required substitution pattern, an α,β-unsaturated aldehyde or a precursor that can generate it in situ is necessary. Crotonaldehyde is an excellent candidate for this purpose as it provides the four-carbon chain required to complete the second ring.[5][6]

The Doebner-von Miller Reaction: A Mechanistic Insight

The mechanism of the Doebner-von Miller reaction is a subject of some debate, with evidence suggesting a potential fragmentation-recombination pathway.[3][7] However, a generally accepted sequence of events involves the following key steps:

-

Michael Addition: The reaction is initiated by a nucleophilic 1,4-addition (Michael addition) of the amino group of 4-aminopyridine to the activated double bond of the α,β-unsaturated carbonyl compound (crotonaldehyde). This is typically catalyzed by a Brønsted or Lewis acid.[3]

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the carbonyl carbon onto the electron-rich pyridine ring.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic 1,6-naphthyridine ring system. The oxidizing agent can be an external reagent or another molecule of the α,β-unsaturated carbonyl compound.

Caption: Simplified mechanism of the Doebner-von Miller reaction for the formation of the naphthyridinone intermediate.

Experimental Protocol: Synthesis of 5-Methyl-1,6-naphthyridin-2(1H)-one

This protocol is a representative procedure and may require optimization based on the specific scale and available equipment.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Amino-3-methylpyridine | 108.14 | 10.81 g | 0.1 |

| Crotonaldehyde | 70.09 | 8.41 g (9.8 mL) | 0.12 |

| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |

| Sodium m-nitrobenzenesulfonate | 225.16 | 2.25 g | 0.01 |

| Water | 18.02 | As needed | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add 20 mL of concentrated sulfuric acid to 10.81 g (0.1 mol) of 4-amino-3-methylpyridine with cooling in an ice bath.

-

Addition of Oxidizing Agent: To the stirred solution, add 2.25 g (0.01 mol) of sodium m-nitrobenzenesulfonate.

-

Addition of Crotonaldehyde: Heat the mixture to 120-130 °C in an oil bath. Slowly add 8.41 g (9.8 mL, 0.12 mol) of crotonaldehyde through the dropping funnel over a period of 1 hour, maintaining the temperature of the reaction mixture.

-

Reaction: After the addition is complete, continue to heat the reaction mixture at 130-140 °C for an additional 3-4 hours. The color of the mixture will darken significantly.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 200 g).

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.

-

Isolation of Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from ethanol to afford pure 5-methyl-1,6-naphthyridin-2(1H)-one as a solid.

Part 2: Chlorination of 5-Methyl-1,6-naphthyridin-2(1H)-one

The conversion of the 2-oxo group of the naphthyridinone to a chloro group is a crucial step to furnish the desired 2-chloro-5-methyl-1,6-naphthyridine. This transformation is readily achieved using a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[8][9]

The Chlorination Reaction: A Mechanistic Perspective

The chlorination of the lactam (cyclic amide) functionality of the naphthyridinone with phosphorus oxychloride proceeds through the formation of a reactive intermediate.

-

Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃.

-

Chloride Attack: A chloride ion, either from the POCl₃ or another source, then attacks the carbon atom of the activated carbonyl group.

-

Elimination: The intermediate collapses, eliminating a phosphate byproduct and forming the 2-chloro-1,6-naphthyridine.

Caption: Simplified mechanism for the chlorination of the naphthyridinone intermediate.

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-1,6-naphthyridine

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methyl-1,6-naphthyridin-2(1H)-one | 160.17 | 16.02 g | 0.1 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL (excess) | - |

| Toluene | 92.14 | As needed | - |

| Ice | - | As needed | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 16.02 g (0.1 mol) of 5-methyl-1,6-naphthyridin-2(1H)-one.

-

Addition of POCl₃: Carefully add 50 mL of phosphorus oxychloride to the flask.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) in an oil bath and maintain the reflux for 2-3 hours. The solid will gradually dissolve.

-

Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).

-

Work-up: Cautiously pour the residual dark, viscous oil onto a large amount of crushed ice (approximately 500 g) with vigorous stirring. A solid precipitate will form.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the pH is neutral (pH 7). Be cautious as this will generate CO₂ gas.

-

Extraction: Extract the aqueous mixture with toluene (3 x 100 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-chloro-5-methyl-1,6-naphthyridine.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol or hexane.

Conclusion

The synthetic route detailed in this guide, employing a Doebner-von Miller reaction followed by chlorination with phosphorus oxychloride, represents a reliable and efficient method for the preparation of 2-chloro-5-methyl-1,6-naphthyridine from aminopyridine precursors. The strategic choice of starting materials and the understanding of the underlying reaction mechanisms are paramount to achieving high yields and purity of the final product. This versatile intermediate serves as a valuable building block for the synthesis of a diverse range of biologically active molecules, underscoring the importance of robust synthetic methodologies in the field of drug discovery and development.

References

- Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst.

- The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications.

- Ask This Paper. (2021). synthesis-of-1-6-naphthyridine-and-its-derivatives-a-systematic-review.

- MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).

- PubMed. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones.

- PMC - NIH. (2020). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions.

- ResearchGate. (2025). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions.

Sources

- 1. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 2-Chloro-5-methyl-1,6-naphthyridine: An NMR-Based Structural Elucidation

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-Chloro-5-methyl-1,6-naphthyridine. Designed for researchers and professionals in drug development and chemical synthesis, this document offers a detailed walkthrough of spectral interpretation, grounded in the fundamental principles of NMR spectroscopy. We explore the causal relationships between the molecular structure and its spectral output, present standardized protocols for data acquisition, and utilize two-dimensional correlation concepts to build a self-validating structural hypothesis. All theoretical assignments are supported by references to established spectroscopic data for related naphthyridine systems.

Introduction: The Role of Naphthyridines and Spectroscopic Verification

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents. The precise substitution pattern on this heterocyclic system is critical to its pharmacological activity, making unambiguous structural verification an essential step in the synthesis and development workflow. 2-Chloro-5-methyl-1,6-naphthyridine (CAS No: 140692-93-9) is a key intermediate whose structural integrity must be confirmed before its use in further synthetic steps[1].

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry[2]. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of 2-Chloro-5-methyl-1,6-naphthyridine, offering a framework for its definitive identification.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is paramount for accurate spectral assignment. The structure and IUPAC-compliant numbering for 2-Chloro-5-methyl-1,6-naphthyridine are presented below. This numbering will be used consistently throughout the guide.

Caption: Structure of 2-Chloro-5-methyl-1,6-naphthyridine with IUPAC numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring ¹H and ¹³C NMR spectra, ensuring reproducibility and accuracy.

Methodology:

-

Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of 2-Chloro-5-methyl-1,6-naphthyridine. The choice of a higher concentration is dictated by the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its volatility and minimal interference in the proton spectrum, though DMSO-d₆ may be required for less soluble compounds. The deuterated solvent is critical as it is "invisible" in ¹H NMR and provides the lock signal for the spectrometer to maintain a stable magnetic field[3].

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference point for chemical shifts (δ)[4].

-

Filtration: Transfer the final solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

-

-

Spectrometer Configuration & Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz instrument (operating at 400 MHz for ¹H and 100 MHz for ¹³C)[3].

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's 'zg30') is typically sufficient.

-

Acquisition Time (AQ): ~2-3 seconds.

-

Relaxation Delay (D1): ~2-5 seconds. A longer delay ensures complete relaxation of nuclei, leading to more accurate integration.

-

Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to collapse ¹³C-¹H coupling, resulting in a spectrum where each unique carbon appears as a singlet. This vastly simplifies the spectrum[5].

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): ~2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 512 to 2048) is required to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier Transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is interpreted based on four key features: the number of signals, their chemical shifts, their integration values, and their splitting patterns (multiplicity).

Predicted Spectral Features:

-

Number of Signals: Due to the molecule's lack of symmetry, five distinct proton signals are expected: one for each of the four aromatic protons (H3, H4, H7, H8) and one for the three equivalent protons of the methyl group.

-

Chemical Shift (δ): Protons on the naphthyridine core are in an electron-deficient (deshielded) environment due to the electronegativity of the two nitrogen atoms, placing their signals in the downfield region (7.0-9.0 ppm). The chlorine atom at C2 will further deshield the adjacent H3 proton. The methyl group protons are in an electron-rich (shielded) environment and will appear much further upfield.

-

Integration: The relative peak areas will correspond to the number of protons generating the signal: the methyl signal will integrate to 3H, while each aromatic signal will integrate to 1H.

-

Splitting (Multiplicity): The splitting pattern is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.

-

H3 and H4: These protons are adjacent (ortho-coupled) and will split each other into doublets.

-

H7 and H8: These protons are also ortho-coupled and will appear as a pair of doublets.

-

Methyl Protons: These protons have no adjacent protons and will therefore appear as a sharp singlet.

-

Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H8 | ~8.8 - 9.0 | Doublet (d) | ~5.0 - 6.0 (³J_H8H7) | 1H |

| H4 | ~8.1 - 8.3 | Doublet (d) | ~8.5 - 9.0 (³J_H4H3) | 1H |

| H7 | ~7.5 - 7.7 | Doublet (d) | ~5.0 - 6.0 (³J_H7H8) | 1H |

| H3 | ~7.4 - 7.6 | Doublet (d) | ~8.5 - 9.0 (³J_H4H3) | 1H |

| -CH₃ | ~2.6 - 2.8 | Singlet (s) | N/A | 3H |

Note: The predicted chemical shifts are estimates based on data for substituted pyridines and naphthyridines. The exact values can vary with solvent and concentration.[6][7]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted Spectral Features:

-

Number of Signals: With no molecular symmetry, all nine carbons of the naphthyridine skeleton and the single methyl carbon are chemically distinct. Therefore, a total of ten signals are expected.

-

Chemical Shift (δ): Aromatic and heteroaromatic carbons typically resonate between 110-160 ppm. Carbons directly attached to electronegative atoms like nitrogen (C2, C5, C7, C8a, C4a) or chlorine (C2) will be shifted significantly downfield. The aliphatic methyl carbon will appear far upfield (~20-25 ppm).

Data Summary: Predicted ¹³C NMR (100 MHz, CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C2 | ~160 - 162 | Attached to N1 and electronegative Cl; expected to be the most downfield. |

| C4a | ~157 - 159 | Quaternary carbon adjacent to N1 and part of the fused ring system. |

| C5 | ~155 - 157 | Attached to N6 and bearing the methyl group. |

| C8a | ~148 - 150 | Quaternary carbon fused between the two rings, adjacent to N6. |

| C8 | ~136 - 138 | Aromatic CH carbon. |

| C4 | ~122 - 124 | Aromatic CH carbon, influenced by adjacent N1. |

| C7 | ~120 - 122 | Aromatic CH carbon adjacent to N6. |

| C3 | ~118 - 120 | Aromatic CH carbon, influenced by adjacent Cl and C4. |

| -CH₃ | ~22 - 25 | Aliphatic methyl carbon, significantly upfield from aromatic carbons.[5] |

Note: Quaternary carbon signals (C2, C4a, C5, C8a) are often of lower intensity due to longer relaxation times.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a robust hypothesis, two-dimensional (2D) NMR experiments offer definitive proof of atomic connectivity. This approach is central to a self-validating analytical workflow.

Caption: Workflow for NMR-based structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): Would show a cross-peak between H3 and H4, and another between H7 and H8, visually confirming their coupling relationships.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Would definitively link each proton signal to the carbon signal of the atom it is directly attached to (e.g., H3 to C3, H4 to C4, etc.).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations. For instance, the methyl protons would show a correlation to C5 (2 bonds) and potentially to C4a and N6 (3 bonds), locking the position of the methyl group onto the C5 carbon.

Conclusion

The structural elucidation of 2-Chloro-5-methyl-1,6-naphthyridine is systematically achievable through the rigorous application of ¹H and ¹³C NMR spectroscopy. By predicting the number of signals, chemical shifts, integrations, and coupling patterns, a detailed structural hypothesis can be formed. This hypothesis is then validated and finalized through 2D correlation experiments, which provide an unambiguous map of the molecule's atomic connectivity. This comprehensive NMR analysis ensures the compound's identity and purity, a critical requirement for its application in pharmaceutical research and advanced chemical synthesis.

References

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. SpringerLink. Available at: [Link]

-

1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Wiley Online Library. Available at: [Link]

-

Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives. The Royal Society of Chemistry. Available at: [Link]

-

IR AND NMR SPECTRAL DATA OF SOME SUBSTITUTED NAPHTHOPYRANDIONES. University of Ruse. Available at: [Link]

-

Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. Available at: [Link]

-

Interpreting NMR Example 1. YouTube. Available at: [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

-

¹H NMR Spectra and Interpretation. KPU Pressbooks. Available at: [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. ResearchGate. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

Sources

- 1. 140692-93-9 Cas No. | 2-Chloro-5-methyl[1,6]naphthyridine | Matrix Scientific [matrixscientific.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

CAS number and chemical properties of 2-Chloro-5-methyl-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methyl-1,6-naphthyridine is a substituted heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine scaffold, a bicyclic system containing two nitrogen atoms, is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The presence of a reactive chlorine atom at the 2-position and a methyl group at the 5-position of the 1,6-naphthyridine core makes this molecule a versatile intermediate for the synthesis of a diverse array of more complex derivatives. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected reactivity, and potential applications of 2-Chloro-5-methyl-1,6-naphthyridine, with a focus on its utility in drug discovery and development.

Chemical Properties and Data

2-Chloro-5-methyl-1,6-naphthyridine is a solid at room temperature with a melting point in the range of 96-98°C.[3] Its core structure is a 1,6-naphthyridine, which is one of six possible isomers of a diazanaphthalene.[4] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 140692-93-9 | [3] |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [3] |

| Melting Point | 96-98 °C | [3] |

| Appearance | Expected to be a solid, likely crystalline. The related 2-chloro-1,6-naphthyridine is a yellow solid.[5] | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide. | N/A |

| Hazard | Irritant | [3] |

Spectral Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methyl group. The chemical shifts would be influenced by the electron-withdrawing effect of the nitrogen atoms and the chlorine atom.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the chlorine atom would be significantly downfield.

-

Mass Spectrum (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 178 and an M+2 peak at m/z 180 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

Synthesis and Purification

A definitive, published synthetic protocol for 2-Chloro-5-methyl-1,6-naphthyridine is not widely available. However, a plausible and efficient synthesis can be extrapolated from the established synthesis of the parent compound, 2-chloro-1,6-naphthyridine.[5] The key step is the chlorination of the corresponding 1,6-naphthyridin-2(1H)-one.

Proposed Synthetic Workflow

Caption: Proposed synthesis and purification workflow.

Detailed Experimental Protocol (Hypothetical)

-

Chlorination: To a solution of 5-methyl-1,6-naphthyridin-2(1H)-one (1 eq.) in phosphorus oxychloride (POCl₃, 10-15 vol. eq.) is added phosphorus pentachloride (PCl₅, 1.1 eq.). The reaction mixture is heated to reflux and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is cooled in an ice bath and cautiously quenched with crushed ice. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 2-Chloro-5-methyl-1,6-naphthyridine.

Reactivity and Chemical Behavior

The reactivity of 2-Chloro-5-methyl-1,6-naphthyridine is primarily dictated by the chloro substituent at the 2-position of the electron-deficient naphthyridine ring system. This chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is activated towards nucleophilic displacement by the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the introduction of a wide variety of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines can be used to synthesize a library of 2-amino-5-methyl-1,6-naphthyridine derivatives. These reactions are typically carried out in a polar solvent at elevated temperatures, often with the addition of a base to scavenge the HCl byproduct.

-

Alcohols and Phenols: Alkoxy and aryloxy moieties can be introduced by reacting with the corresponding alkoxides or phenoxides.

-

Thiols: Thiolates can displace the chloride to form thioethers.

Caption: General SₙAr reaction scheme.

Cross-Coupling Reactions

The chloro-substituent also allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions provide a powerful means to form new carbon-carbon and carbon-nitrogen bonds, further expanding the chemical diversity accessible from this starting material.

Applications in Drug Development

The 1,6-naphthyridine core is a key structural motif in a number of compounds with demonstrated biological activity. While specific applications for 2-Chloro-5-methyl-1,6-naphthyridine are not extensively documented, its utility as a synthetic intermediate can be inferred from the therapeutic relevance of the broader 1,6-naphthyridine class.

Kinase Inhibitors

Substituted 1,6-naphthyridines have been investigated as inhibitors of various protein kinases. For instance, novel substituted 1,6-naphthyridines have been explored as inhibitors of Cyclin-dependent kinase 5 (CDK5), a target implicated in kidney diseases.[6] The 2-chloro-5-methyl-1,6-naphthyridine scaffold provides a key starting point for the synthesis of libraries of compounds to be screened for kinase inhibitory activity. The chlorine atom can be displaced by various amine-containing fragments, which are often crucial for binding to the hinge region of the kinase active site.

Other Potential Therapeutic Areas

Derivatives of the isomeric 1,5-naphthyridine have shown a wide range of biological activities, including antibacterial and anticancer properties.[7][8] Given the structural similarity, it is plausible that derivatives of 2-Chloro-5-methyl-1,6-naphthyridine could also exhibit interesting pharmacological profiles.

Safety and Handling

2-Chloro-5-methyl-1,6-naphthyridine is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. These include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Conclusion

2-Chloro-5-methyl-1,6-naphthyridine is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its chemical properties, particularly the reactive chlorine atom, allow for a wide range of synthetic transformations to generate diverse libraries of novel compounds. While specific biological data for this compound is limited, the established importance of the 1,6-naphthyridine scaffold in therapeutically relevant molecules, such as kinase inhibitors, underscores its potential as a key starting material for the development of new therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of derivatives of 2-Chloro-5-methyl-1,6-naphthyridine is warranted.

References

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. (2023). Journal of Chemical Health Risks, 12(1). [Link]

-

Synthesis of linear dibenzo[9][10]naphthyridines using 2-chloro-4-methylquinolines. (2009). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 48(3), 434–440.

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters, 12(7), 1162–1163. [Link]

- Osborne, R., & Bailey, K. D. (1986). Preparation of 2-chloro-5-methylpyridine (U.S. Patent No. 4,612,377). U.S.

- Process for making 2-chloro-5-methylpyridine. (2017). (U.S.

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). (U.S.

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules, 26(11), 3228. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules, 25(14), 3252. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(19), 5949. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(19), 5949. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2021). Molecules, 26(22), 6880. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

- THE NAPHTHYRIDINES. (2008). In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis of Novel Benzo[b][5][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules, 28(4), 1662. [Link]

-

2-Chloro-5-methyl-pyridine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). PMC. [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

-

Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2005). Journal of Medicinal Chemistry, 47(27), 6658–61. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 14, 2026, from [Link]

-

2-Chloro-5-methoxybenzimidazole. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

2-chloro-1,6-naphthyridine (C8H5ClN2). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 140692-93-9 Cas No. | 2-Chloro-5-methyl[1,6]naphthyridine | Matrix Scientific [matrixscientific.com]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-1,6-NAPHTHYRIDINE CAS#: 23616-33-3 [m.chemicalbook.com]

- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-methyl-1,6-naphthyridine in Common Organic Solvents

Abstract

2-Chloro-5-methyl-1,6-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents. A fundamental understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for its effective use in synthesis, purification, formulation, and preclinical development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the limited availability of public quantitative data, this document focuses on the underlying chemical principles governing its solubility, offers a qualitative predicted profile, and provides a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals who require robust and reliable solubility data to advance their scientific objectives.

Physicochemical Profile of 2-Chloro-5-methyl-1,6-naphthyridine

The solubility behavior of a compound is intrinsically linked to its molecular structure. 2-Chloro-5-methyl-1,6-naphthyridine is an aromatic heterocycle with distinct functional groups that dictate its interaction with various solvents.

-

The Naphthyridine Core: This bicyclic system contains two nitrogen atoms, which act as hydrogen bond acceptors and introduce a significant dipole moment, lending polarity to the molecule.

-

The Chloro Group: As an electron-withdrawing group, the chlorine atom enhances the molecule's polarity.

-

The Methyl Group: This non-polar, lipophilic group contributes to the molecule's interaction with less polar, organic-based solvents.

The interplay between the polar heterocyclic core and the substituent groups results in a molecule with moderate polarity, predicting a varied solubility profile across different solvent classes.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| CAS Number | 140692-93-9 | [2] |

| MDL Number | MFCD01443634 | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

Core Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the enthalpy and entropy of mixing. A key guiding principle is the adage "like dissolves like," which relates to the intermolecular forces between solute and solvent molecules.[3][4] The solubility of 2-Chloro-5-methyl-1,6-naphthyridine is influenced by several factors.

-

Polarity and Intermolecular Forces: For dissolution to occur, the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. Therefore, the compound will exhibit higher solubility in solvents with a similar polarity profile, capable of engaging in favorable dipole-dipole or hydrogen bonding interactions.[5]

-

Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[6] The additional thermal energy helps overcome the strong intermolecular forces within the crystal lattice, allowing more solute to dissolve.[5]

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[3][5]

The following diagram illustrates the key factors that must be considered when predicting or analyzing the solubility of a compound.

Caption: Key factors influencing the solubility of a solid organic compound.

Predicted Qualitative Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile for 2-Chloro-5-methyl-1,6-naphthyridine can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions between the polar solvent and the polar naphthyridine ring are expected. General solubility for naphthyridines is high in these solvents.[7] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen atoms of the solute, facilitating dissolution. Solubility may decrease with increasing alkyl chain length of the alcohol. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the compound through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Acetone is a polar aprotic solvent capable of strong dipole-dipole interactions, suggesting good solvation. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is more polar and may show some solubility. The low polarity of diethyl ether makes it a poorer solvent for this moderately polar compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | These non-polar solvents lack the ability to form strong, favorable interactions with the polar functional groups of the solute. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | As non-polar solvents, hexanes are unlikely to overcome the crystal lattice energy of the moderately polar solute. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic or equilibrium solubility due to its reliability and direct measurement of the saturated state.[8][9]

Causality Behind Experimental Choices:

-

Use of Excess Solid: Adding an excess of the compound ensures that the solvent becomes fully saturated, allowing for the determination of the maximum concentration at equilibrium.

-

Extended Equilibration Time (24-48h): Dissolution is not instantaneous. A prolonged period of agitation at a constant temperature is required to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10]

-

Constant Temperature Control: Solubility is highly temperature-dependent.[6] A water bath or incubator is used to eliminate temperature fluctuations, ensuring the data is reproducible and accurate for the specified condition.

-

Phase Separation: It is critical to analyze only the dissolved solute. Centrifugation and/or filtration through a fine-pore (e.g., 0.22 µm) filter effectively removes all undissolved solid particles, preventing an overestimation of solubility.

-

Quantitative Analysis (HPLC/UV-Vis): These analytical techniques provide the high sensitivity and accuracy required to measure the concentration of the dissolved compound in the saturated solution. A calibration curve is essential for converting the instrumental signal into a precise concentration value.

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add an excess amount of solid 2-Chloro-5-methyl-1,6-naphthyridine (e.g., 5-10 mg). The solid should be sufficient to ensure some remains undissolved at the end of the experiment.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours.

-

Self-Validation Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change between these points, equilibrium can be assumed.

-

-

Phase Separation & Filtration:

-

Remove the vials from the shaker and allow them to stand briefly.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a chemically compatible 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining fine particulates.

-

-

Quantification:

-

Prepare a stock solution of 2-Chloro-5-methyl-1,6-naphthyridine of known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a multi-point calibration curve (typically 5-7 points) by preparing serial dilutions of the stock solution.

-

Analyze the calibration standards via HPLC-UV or UV-Vis spectroscopy to create a curve of response vs. concentration.

-

Accurately dilute the filtered sample from step 3 to fall within the linear range of the calibration curve.

-

Analyze the diluted sample under the same conditions.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility (S) in the original saturated solution using the following formula: S (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

Perform each experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

Data Summary and Conclusion

The successful execution of the protocol outlined above will yield precise and reliable solubility data, which is essential for informed decision-making in the drug development pipeline. Low solubility can lead to challenges in achieving desired concentrations for in vitro assays or poor bioavailability in vivo.[10][11]

The following table should be used to compile the experimentally determined data for 2-Chloro-5-methyl-1,6-naphthyridine.

| Solvent | Solvent Class | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| DMSO | Polar Aprotic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dichloromethane | Halogenated | 25 | ||

| Acetone | Ketone | 25 | ||

| Tetrahydrofuran | Ether | 25 | ||

| Toluene | Aromatic | 25 | ||

| Hexanes | Aliphatic | 25 |

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Shake-Flask Solubility Assay. Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).

- A review of methods for solubility determination in biopharmaceutical drug characterization. ScienceDirect.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

- Solubility of Organic Compounds. Chem LibreTexts.

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. National Institutes of Health (NIH).

- How To Determine Solubility Of Organic Compounds?. YouTube.

-

2-Chloro-5-methyl[8][12]naphthyridine. Matrix Scientific. Available at:

- 2-Chloro-6-methyl-1,5-naphthyridine. MySkinRecipes.

- Factors Affecting Solubility. BYJU'S.

- What factors affect solubility?. AAT Bioquest.

- 13.3: Factors Affecting Solubility. Chemistry LibreTexts.

- Factors Affecting solubility curve.pdf. FCT EMIS.

- In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. Benchchem.

Sources

- 1. 2-Chloro-6-methyl-1,5-naphthyridine [myskinrecipes.com]

- 2. 140692-93-9 Cas No. | 2-Chloro-5-methyl[1,6]naphthyridine | Matrix Scientific [matrixscientific.com]

- 3. byjus.com [byjus.com]

- 4. fctemis.org [fctemis.org]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Strategic Intermediate: A Technical Guide to the Potential of 2-Chloro-5-methyl-1,6-naphthyridine in Medicinal Chemistry

Executive Summary

The relentless pursuit of novel therapeutic agents has underscored the importance of versatile chemical scaffolds that can be readily diversified to explore vast chemical spaces. The 1,6-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous bioactive compounds. This technical guide delves into the untapped potential of a specific, strategically functionalized derivative: 2-Chloro-5-methyl-1,6-naphthyridine . We will illuminate its synthetic accessibility, explore its vast derivatization potential stemming from the reactive 2-chloro substituent, and hypothesize its most promising applications in modern drug discovery, particularly in the realm of kinase inhibition for oncology. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the creation of next-generation therapeutics.

The 1,6-Naphthyridine Scaffold: A Privileged Core in Drug Discovery

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, exist as six distinct isomers. Among these, the 1,6-naphthyridine framework has garnered significant attention from the medicinal chemistry community.[1][2] Its rigid structure, combined with the presence of two nitrogen atoms capable of forming crucial hydrogen bonds with biological targets, makes it an ideal scaffold for designing potent and selective ligands.[3]

The inherent bioactivity of the 1,6-naphthyridine core is well-documented across a spectrum of therapeutic areas. Derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, antiviral, analgesic, and antiasthmatic properties.[4] Of particular note is the success of 1,6-naphthyridine-based compounds as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. For instance, derivatives of 1,6-naphthyridin-2(1H)-one have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma, while other analogues have shown promise as Cyclin-Dependent Kinase 5 (CDK5) inhibitors for kidney diseases. Furthermore, the 1,6-naphthyridine motif has been successfully employed in the design of potent AXL and c-Met kinase inhibitors, highlighting its versatility in targeting key oncogenic drivers.[5][6][7]

The strategic placement of substituents on the 1,6-naphthyridine ring system is paramount for modulating pharmacological activity and achieving target selectivity. The subject of this guide, 2-Chloro-5-methyl-1,6-naphthyridine, is a particularly intriguing starting point for library synthesis due to the presence of a reactive chloro group at a key position for modification.

Proposed Synthesis of the Core Moiety: 2-Chloro-5-methyl-1,6-naphthyridine

While a direct, one-pot synthesis of 2-Chloro-5-methyl-1,6-naphthyridine is not extensively reported in the literature, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for the synthesis of related naphthyridine derivatives. The proposed pathway involves an initial construction of the 5-methyl-1,6-naphthyridin-2(1H)-one precursor via a modified Friedländer condensation, followed by a chlorination step.

Step 1: Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one

The Friedländer annulation is a classical and powerful method for the synthesis of quinolines and their heteroaromatic analogues, including naphthyridines.[8][9] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of our precursor, we propose the condensation of 4-amino-3-methylpyridine with a suitable three-carbon building block with differential oxidation states at C1 and C3, such as ethyl acetoacetate, under acid or base catalysis.

Caption: Workflow for derivatization and screening of the core molecule.

Hypothesized Biological Targets and Therapeutic Areas

Based on the extensive body of literature on the biological activities of 1,6-naphthyridine derivatives, it is highly probable that compounds derived from 2-Chloro-5-methyl-1,6-naphthyridine will exhibit potent inhibitory activity against various protein kinases. The 5-methyl group can provide a crucial hydrophobic interaction within the ATP-binding pocket of many kinases, while the substituent introduced at the 2-position via the chloro intermediate can be tailored to achieve potency and selectivity.

Primary Hypothesized Target Class: Protein Kinases in Oncology

The structure-activity relationships of known 1,6-naphthyridine-based kinase inhibitors suggest that derivatives of our target molecule could be potent inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. [6][10][11]

-

AXL and MET Kinases: These RTKs are implicated in tumor proliferation, survival, invasion, and metastasis. Selective inhibitors of AXL and MET are highly sought after as cancer therapeutics. The 1,6-naphthyridinone scaffold has already proven to be a successful starting point for the development of inhibitors of these kinases. [5][6]The derivatization of 2-Chloro-5-methyl-1,6-naphthyridine with appropriate side chains could yield novel and potent AXL and/or MET inhibitors.

Caption: Potential inhibition of the AXL signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one

-

To a solution of 4-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium ethoxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate base (if an acid catalyst was used) or acid (if a base catalyst was used).

-

The precipitated product can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Chloro-5-methyl-1,6-naphthyridine

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, place 5-methyl-1,6-naphthyridin-2(1H)-one (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 2-Chloro-5-methyl-1,6-naphthyridine.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-methyl-1,6-naphthyridine

-

To a reaction vessel, add 2-Chloro-5-methyl-1,6-naphthyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 2-aryl-5-methyl-1,6-naphthyridine derivative.

Future Perspectives and Conclusion

2-Chloro-5-methyl-1,6-naphthyridine represents a largely unexplored yet highly promising building block for medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the 2-chloro group open the door to the creation of vast and diverse libraries of novel compounds. The strong precedent for the bioactivity of the 1,6-naphthyridine scaffold, particularly as kinase inhibitors, provides a clear and compelling rationale for the exploration of its derivatives in oncology and other therapeutic areas. By leveraging modern synthetic methodologies and high-throughput screening, researchers can rapidly explore the structure-activity relationships of this scaffold and unlock its full therapeutic potential. This guide serves as a foundational resource to stimulate and guide such endeavors, with the ultimate goal of developing novel and effective medicines for unmet medical needs.

References

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Asian Journal of Chemistry, 27(7), 2687-2689.

- Bala, S., et al. (2022). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 7(33), 29330-29337.

- Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090.

- Kumar, A., et al. (2011). Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes.

- Belnome, F., et al. (2021). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Chemistry – A European Journal, 27(48), 12347-12352.

- Zhuo, L. S., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785.

- Bakke, J. M., & Ranes, E. (2001). Synthesis of novel 1,7‐naphthyridines by Friedländer condensation of pyridine substrates. Journal of Heterocyclic Chemistry, 38(4), 859-863.

- Martínez-Arias, S., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 23(1), 125-133.

- Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090.

-

Wang, Y., et al. (2014). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[1][5]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 12(30), 5746-5756.

- Kumar, M. R., Laxminarayana, E., & Chary, M. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 8(4), 2541-2552.

- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.

- Oliveras, J. M., et al. (2022). 1,6-Naphthyridin-2(1H)

- Zhang, Y., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.

- Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 8(4), 2541-2552.

- Wang, Z., et al. (2022). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 87(15), 10141-10151.

- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). Organic & Biomolecular Chemistry, 21(34), 6825-6843.

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube. [Link]

- Oliveras, J. M., et al. (2022). 1,6-Naphthyridin-2(1H)

-

Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b]n[1][5]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1667.

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Video]. YouTube. [Link]

-

3.7: Nucleophilic Aromatic Substitution. (2023, February 2). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2189-2197.

Sources

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Synthetic Utility of the C2-Chloro Group in 5-Methyl-1,6-Naphthyridine

An In-Depth Technical Guide:

Introduction

The 1,6-Naphthyridine Scaffold in Medicinal Chemistry

The naphthyridine framework, a class of diazine-containing bicyclic heterocycles, represents a "privileged structure" in the landscape of medicinal chemistry.[1] These scaffolds are integral to numerous biologically active compounds, demonstrating a wide array of therapeutic applications. The 1,6-naphthyridine isomer, in particular, has been identified as a core motif in the development of novel kinase inhibitors and other targeted therapeutic agents.[2] The strategic placement of its nitrogen atoms influences the electronic distribution of the ring system, creating specific sites that are amenable to chemical modification for the fine-tuning of pharmacological properties.

Profile of 2-Chloro-5-methyl-1,6-naphthyridine

2-Chloro-5-methyl-1,6-naphthyridine (CAS No: 140692-93-9) is a key heterocyclic building block for drug discovery and development.[3] Its structure combines the bio-relevant 1,6-naphthyridine core with a strategically positioned chlorine atom at the C2-position. This chloro group is not an inert substituent; rather, it is an activated leaving group, making the molecule a versatile precursor for a multitude of synthetic transformations. The presence of the C5-methyl group provides an additional point for structural recognition or metabolic modulation in downstream applications.

The C2-Position: A Locus of High Reactivity

The primary focus of this guide is the exceptional reactivity of the C2-chloro substituent. The electron-deficient nature of the pyridine-like ring, significantly amplified by the presence of two ring nitrogen atoms (aza groups), renders the C2-position highly electrophilic.[4][5] This inherent electronic property makes the chloro group susceptible to displacement by a wide range of nucleophiles, serving as a linchpin for molecular elaboration. This reactivity can be harnessed through two principal pathways: direct nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Electronic Properties and Reactivity Analysis

Influence of the Naphthyridine Core

The reactivity of the C2-chloro group is fundamentally governed by the electronic effects of the bicyclic heteroaromatic system. The nitrogen atoms at the 1- and 6-positions exert a powerful electron-withdrawing effect through both induction (due to nitrogen's higher electronegativity) and the mesomeric effect (resonance).[5] This withdrawal of electron density polarizes the C-Cl bond and, more importantly, stabilizes the negatively charged intermediate formed during nucleophilic attack, thereby lowering the activation energy of the substitution reaction.[6][7] This activation is most pronounced at the alpha (C2, C7) and gamma (C4, C5) positions relative to the nitrogen atoms.

The Role of the C5-Methyl Group

The methyl group at the C5-position has a comparatively minor influence on the reactivity of the C2-chloro group. As an alkyl group, it exerts a weak electron-donating inductive effect. However, due to its distance from the C2 reaction center, this effect is largely negligible and does not significantly impede the inherent reactivity established by the ring nitrogens.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most direct method for functionalizing 2-chloro-5-methyl-1,6-naphthyridine is through nucleophilic aromatic substitution (SNAr). This pathway is particularly effective for strong nucleophiles and does not require a metal catalyst.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] First, the nucleophile attacks the electron-deficient carbon atom bearing the chloro group (C2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second, typically rapid, step, the aromaticity is restored by the expulsion of the chloride leaving group.

Caption: SNAr mechanism via a Meisenheimer complex.

Amination Reactions

The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry. SNAr provides a straightforward route to synthesize 2-amino-5-methyl-1,6-naphthyridine derivatives.

Table 1: Representative SNAr Amination Reactions

| Nucleophile Type | Specific Amine | Typical Solvent | Base | Temperature (°C) | Expected Yield |

|---|---|---|---|---|---|

| Primary Aliphatic | n-Butylamine | Isopropanol/Water | None | 80 - 100 | High |

| Primary Aromatic | Aniline | DMF | K₂CO₃ | 100 - 120 | Moderate-High |

| Secondary Aliphatic | Piperidine | DMSO | Cs₂CO₃ | 120 - 150 | High |

| Secondary Aromatic| N-Methylaniline | Dioxane | K₃PO₄ | 100 - 120 | Moderate |

Experimental Protocol: General Procedure for SNAr with a Primary Amine [4]

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-methyl-1,6-naphthyridine (1.0 equiv.) in a suitable solvent (e.g., a 1:1 mixture of isopropanol and water) to a concentration of ~0.2 M.

-

Reagent Addition: Add the primary amine (1.2 equiv.) to the solution at room temperature with magnetic stirring. If the amine salt is used, or for less reactive amines, a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 equiv.) may be required.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the mixture to room temperature. If an aqueous solvent system was used, extract the product with an organic solvent like ethyl acetate (3 x 25 mL). If a high-boiling polar aprotic solvent (e.g., DMF, DMSO) was used, pour the reaction mixture into water and extract with ethyl acetate.[8]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

For a broader substrate scope, including the formation of C-C bonds and coupling with less nucleophilic amines, palladium-catalyzed reactions are indispensable tools. These methods often proceed under milder conditions and tolerate a wider range of functional groups than SNAr.[9][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, particularly with amines that are poor nucleophiles for SNAr or when base-sensitive functional groups are present.[10]

Mechanistic Overview The catalytic cycle involves three key steps: (1) Oxidative addition of the chloro-naphthyridine to a Pd(0) complex, (2) association of the amine and deprotonation to form a palladium-amido complex, and (3) reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[11]

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8]

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-5-methyl-1,6-naphthyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction Conditions: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is the premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted naphthyridines.[12][13]

Mechanistic Overview The Suzuki reaction follows a similar catalytic cycle to other cross-coupling reactions: (1) Oxidative addition of the chloro-naphthyridine to Pd(0), (2) Transmetalation, where the organic group from a boronic acid or ester is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive elimination to form the new C-C bond.[14]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Table 2: Common Reagents for Suzuki-Miyaura Coupling

| Boron Reagent | Palladium Catalyst | Base | Solvent System |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water |